5-(4'-Bromo-2,2',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)-2,2'-bipyridine
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Overview
Description
5-(4’-Bromo-2,2’,5,5’-tetramethyl-[1,1’-biphenyl]-4-yl)-2,2’-bipyridine: is an organic compound that features a bipyridine core substituted with a brominated tetramethylbiphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4’-Bromo-2,2’,5,5’-tetramethyl-[1,1’-biphenyl]-4-yl)-2,2’-bipyridine typically involves the following steps:
Formation of the Tetramethylbiphenyl Core: This step involves the condensation of toluene and methyl methacrylate under specific reaction conditions to yield 3,3’,5,5’-tetramethylbiphenyl.
Bromination: The tetramethylbiphenyl is then brominated to introduce the bromine atom at the desired position.
Coupling with Bipyridine: The brominated tetramethylbiphenyl is coupled with 2,2’-bipyridine using a suitable coupling reagent, such as a palladium catalyst, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization and other purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-(4’-Bromo-2,2’,5,5’-tetramethyl-[1,1’-biphenyl]-4-yl)-2,2’-bipyridine: can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bipyridine core.
Coupling Reactions: The bipyridine core can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bipyridines, while oxidation and reduction can lead to different oxidation states of the bipyridine core .
Scientific Research Applications
5-(4’-Bromo-2,2’,5,5’-tetramethyl-[1,1’-biphenyl]-4-yl)-2,2’-bipyridine: has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4’-Bromo-2,2’,5,5’-tetramethyl-[1,1’-biphenyl]-4-yl)-2,2’-bipyridine involves its interaction with molecular targets such as metal ions and enzymes. The bipyridine core can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions . Additionally, the compound can interact with enzymes, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,2’,5,5’-Tetramethylbiphenyl: Lacks the bromine and bipyridine groups, making it less versatile in coordination chemistry.
2,2’-Bipyridine: A simpler bipyridine compound without the tetramethylbiphenyl substitution, leading to different chemical properties and applications.
4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl: Contains epoxy groups instead of bromine, used in different types of chemical reactions.
Uniqueness: : The unique combination of the brominated tetramethylbiphenyl group and the bipyridine core in 5-(4’-Bromo-2,2’,5,5’-tetramethyl-[1,1’-biphenyl]-4-yl)-2,2’-bipyridine provides it with distinct chemical properties and a wide range of applications in various fields of research .
Properties
Molecular Formula |
C26H23BrN2 |
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Molecular Weight |
443.4 g/mol |
IUPAC Name |
5-[4-(4-bromo-2,5-dimethylphenyl)-2,5-dimethylphenyl]-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C26H23BrN2/c1-16-12-22(23-13-19(4)24(27)14-18(23)3)17(2)11-21(16)20-8-9-26(29-15-20)25-7-5-6-10-28-25/h5-15H,1-4H3 |
InChI Key |
USEVSXNKEXEZEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2=C(C=C(C(=C2)C)Br)C)C)C3=CN=C(C=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
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